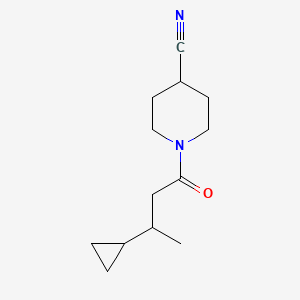
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown promising results in various areas of research, including cancer treatment, neurological disorders, and inflammation.
Mechanism of Action
The mechanism of action of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone involves the inhibition of certain enzymes that are involved in the progression of cancer and neurological disorders. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells, as well as prevent the accumulation of toxic proteins in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone have been extensively studied in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurological disorders, (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone has been found to prevent the accumulation of toxic proteins, reduce neuroinflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone is its potent anticancer activity against various cancer cell lines. Additionally, this compound has shown potential in the treatment of neurological disorders and inflammation. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Moreover, the development of more potent analogs of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone may lead to the discovery of novel therapeutics with improved efficacy and selectivity.
Synthesis Methods
The synthesis of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone involves a multi-step process that includes the reaction of 4-cyclopropyl-1,4-diazepan-1-amine with 3-bromo-1H-indazole, followed by the addition of sodium hydride and a catalytic amount of palladium. The final product is obtained after purification using column chromatography.
Scientific Research Applications
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of certain enzymes that contribute to the progression of these diseases. Moreover, (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(15-13-4-1-2-5-14(13)17-18-15)20-9-3-8-19(10-11-20)12-6-7-12/h1-2,4-5,12H,3,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFCGIIBANTHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NNC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)


![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)